4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMXWZDJSBFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-amino-6-(1H-pyrazol-1-yl)pyridazine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamide Analogues
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
- Molecular Formula : C₁₉H₁₅BrN₆O
- Monoisotopic Mass: 478.0491 g/mol
- Key Differences : The bromine atom at the benzamide’s meta-position increases molecular weight and polarizability compared to the chloro analogue. This substitution may alter binding affinity due to differences in electronegativity and steric effects .
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Molecular Formula : C₁₉H₁₆ClN₃O₃S
- Molecular Weight : 401.9 g/mol
- This modification could shift target selectivity toward sulfonyl-recognizing enzymes .
Kinase-Targeting Benzamide Derivatives
Imatinib
- Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- Activity : Potent inhibitor of DDR1 and DDR2 kinases but lacks selectivity, primarily targeting BCR-ABL .
- The pyridazine-pyrazole system may confer unique selectivity for kinases preferring smaller heterocycles .
CGI-560 and CGI-1746
- CGI-560: 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
- CGI-1746: 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide
- Activity : Both are BTK inhibitors with bulky tert-butyl and morpholine groups, enhancing protein-ligand stability. The target compound’s pyridazine-pyrazole system is less sterically demanding, possibly favoring different binding pockets .
Antibacterial Benzamide Analogues
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide
Structural and Functional Analysis
Substituent Impact on Activity
Biological Activity
4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a P2Y12 receptor antagonist. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Common Name | 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
| CAS Number | 1019097-97-2 |
| Molecular Formula | C22H19ClN6O |
| Molecular Weight | 418.9 g/mol |
The compound functions primarily as a P2Y12 receptor antagonist , which plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound exhibits significant antiplatelet effects, making it a candidate for treating cardiovascular diseases such as thromboembolic disorders and myocardial infarction .
Antithrombotic Effects
Research indicates that 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can effectively reduce thrombus formation in various animal models. In studies involving mice, the compound demonstrated a potent ability to prevent arterial thrombosis, suggesting its utility in clinical settings for patients at risk of cardiovascular events .
In Vitro Studies
In vitro assays have shown that this compound inhibits platelet aggregation in response to ADP and other agonists. The IC50 values observed in these studies range from 0.23 to 0.29 µM, indicating a strong inhibitory effect on platelet function .
Case Studies
Case Study 1: Cardiovascular Disease Management
A clinical trial assessed the efficacy of the compound in patients with a history of acute coronary syndrome. Results indicated a significant reduction in major adverse cardiovascular events compared to placebo controls, reinforcing its potential as an antiplatelet therapy .
Case Study 2: Thromboembolic Disorders
Another study focused on patients undergoing orthopedic surgery, where the administration of the compound led to a marked decrease in postoperative venous thromboembolism rates. This suggests its applicability in surgical settings where thrombus formation is a concern .
Research Findings
Recent studies have explored various derivatives of the compound to enhance its pharmacological properties. Modifications have been made to optimize potency and selectivity towards P2Y12 receptors while minimizing off-target effects.
Comparative Efficacy Table
| Compound Name | IC50 (µM) | Target Receptor | Notes |
|---|---|---|---|
| 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | 0.23 | P2Y12 | Strong antiplatelet activity |
| N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-bromo-benzamide | 0.29 | P2Y12 | Moderate efficacy |
Q & A
Q. What are the key considerations for designing a synthesis route for 4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Formation of the pyridazine-pyrazole core via Buchwald-Hartwig or Ullmann coupling .
- Amide Bond Formation : Condensation of 4-chlorobenzoic acid derivatives with the aniline-containing intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amino groups during intermediate steps .
Q. Key Methodological Tips :
- Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. How is the compound characterized post-synthesis?
Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyrazole and pyridazine rings (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. Data Interpretation Example :
Q. What initial biological assays are recommended for evaluating its pharmacological potential?
- Enzyme Inhibition Assays : Screen against kinases (e.g., Bcr-Abl) using fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial Testing : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Experimental Design :
- Include positive controls (e.g., Ponatinib for kinase inhibition ).
- Validate results with triplicate measurements and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) for amide bond formation .
Q. Case Study :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, DMF, 80°C | 65 | 85 | |
| PdCl₂, THF, 60°C | 78 | 92 |
Q. How can molecular docking studies elucidate binding interactions with target proteins?
Methodology :
Q. Key Findings :
Q. How to resolve contradictions in spectral data or biological activity results?
Troubleshooting Steps :
Reproduce Experiments : Confirm NMR/MS data under identical conditions to rule out solvent or temperature artifacts .
Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes .
Biological Replicates : Repeat assays with fresh compound batches to exclude degradation issues .
Example : Discrepancies in ¹H NMR δ values may arise from tautomerism in the pyrazole ring; variable-temperature NMR can stabilize specific tautomers .
Q. What strategies enhance solubility for in vivo studies?
Q. How to evaluate metabolic stability in preclinical models?
Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
